

The Biological Activity of STING in Primary Cells: A Technical Guide

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Compound of Interest

Compound Name: *Sting18*

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Introduction

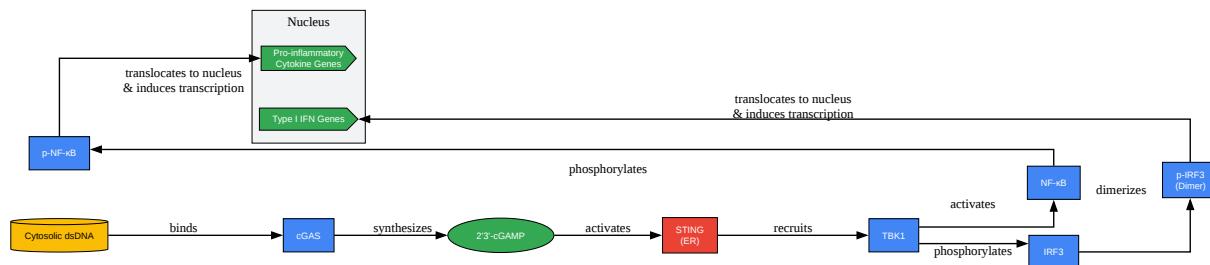
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections as well as cellular damage.^{[1][2]} Activation of STING in primary cells initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby orchestrating a robust immune response.^{[3][4][5]} This guide provides an in-depth overview of the biological activity of STING in primary cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in this rapidly evolving field.

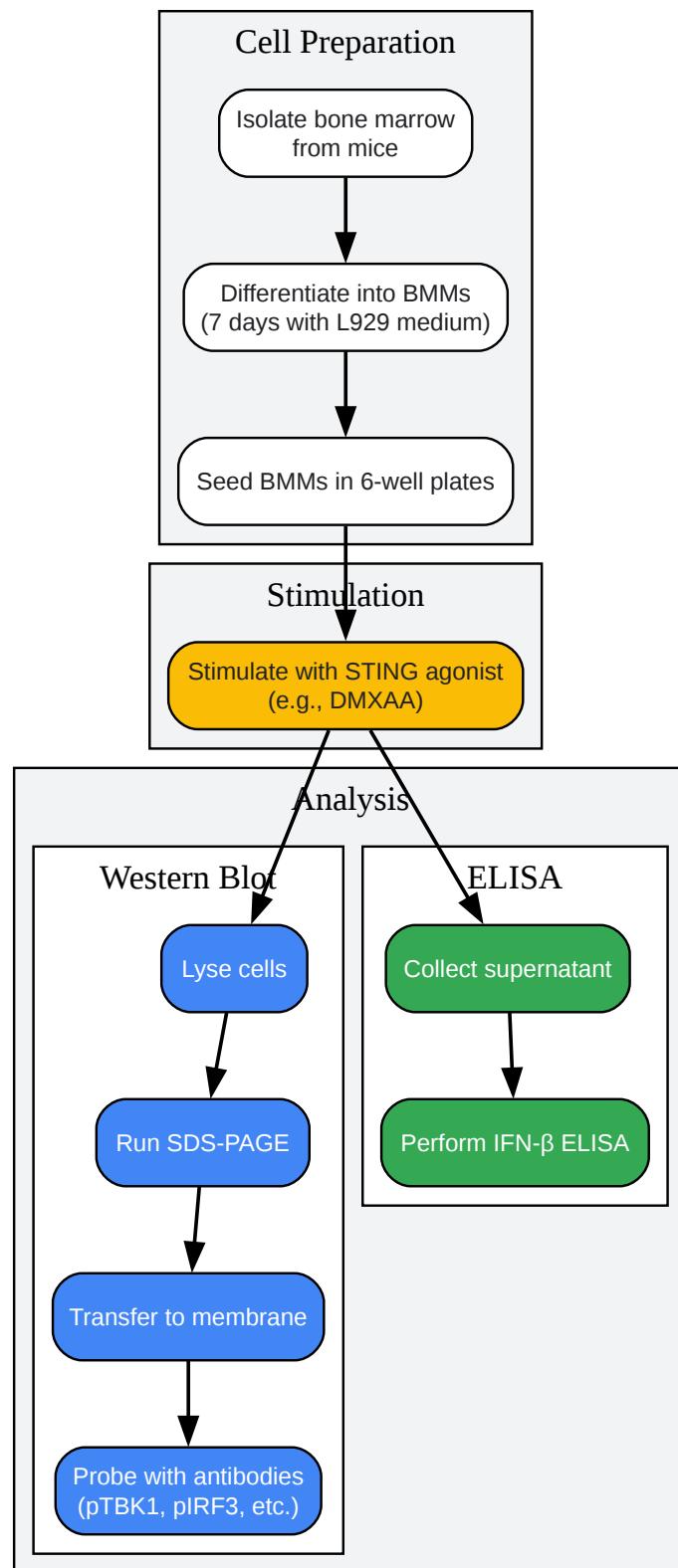
The cGAS-STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP synthase (cGAS) to double-stranded DNA (dsDNA) in the cytoplasm. Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3

(IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN- α and IFN- β) and other IFN-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF- κ B pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.



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